4-Bromo-8-chloroquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC15903882
Molecular Formula: C10H5BrClNO2
Molecular Weight: 286.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H5BrClNO2 |
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Molecular Weight | 286.51 g/mol |
IUPAC Name | 4-bromo-8-chloroquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C10H5BrClNO2/c11-8-5-2-1-3-7(12)9(5)13-4-6(8)10(14)15/h1-4H,(H,14,15) |
Standard InChI Key | VGSVZYXHPSOCGT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Br |
Introduction
Structural and Chemical Characteristics
The molecular formula of 4-bromo-8-chloroquinoline-3-carboxylic acid is C₁₀H₅BrClNO₂, with a molecular weight of 286.51 g/mol. Its structure features a quinoline core substituted with bromine (position 4), chlorine (position 8), and a carboxylic acid group (position 3). Key physicochemical properties, inferred from its ethyl ester derivative , include:
Property | Value |
---|---|
Molecular Weight | 286.51 g/mol |
XLogP3 | ~2.1 (estimated) |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 2 |
Topological Polar Surface Area | 65.4 Ų |
The carboxylic acid group enhances solubility in polar solvents compared to its ester analogs, though the hydrophobic bromine and chlorine substituents may counterbalance this effect .
Synthesis and Derivatization
The synthesis of 4-bromo-8-chloroquinoline-3-carboxylic acid can be inferred from methodologies used for its ethyl ester and related compounds. A two-step approach is commonly employed:
Synthesis of the Ethyl Ester Intermediate
Ethyl 4-bromo-8-chloroquinoline-3-carboxylate is synthesized via:
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Bromination and Chlorination: Treatment of 8-chloroquinoline-3-carboxylic acid ethyl ester with brominating agents (e.g., N-bromosuccinimide) in chloroform .
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Esterification: Reaction of the quinoline precursor with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the ester group .
For example, in a reported procedure , ethyl 6-bromo-4-chloroquinoline-3-carboxylate was synthesized in 93.8% yield using POCl₃ under reflux, followed by dichloromethane extraction and sodium bicarbonate washing.
Hydrolysis to the Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid via:
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Basic Hydrolysis: Treatment with NaOH or KOH in aqueous ethanol .
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Acidic Hydrolysis: Use of concentrated HCl or H₂SO₄ under reflux .
This step typically achieves near-quantitative conversion due to the stability of the quinoline ring under hydrolytic conditions .
Applications in Drug Discovery
4-Bromo-8-chloroquinoline-3-carboxylic acid serves as a versatile intermediate for:
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Metal Chelators: The carboxylic acid group binds transition metals (e.g., Cu²⁺, Zn²⁺), potentially mitigating oxidative stress in neurodegenerative diseases .
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Prodrug Development: Esterification or amidation of the carboxylic acid group can enhance bioavailability .
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Structure-Activity Relationship (SAR) Studies: Systematic substitution at positions 4 and 8 helps optimize pharmacokinetic profiles .
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